molecular formula C20H18F2N2O2 B2510510 N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide CAS No. 896676-91-8

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B2510510
CAS No.: 896676-91-8
M. Wt: 356.373
InChI Key: MEHFWAQVBHWWQL-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl and oxo groups, an ethyl linker, and a difluorobenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced via selective alkylation and oxidation reactions.

    Attachment of the Ethyl Linker: The ethyl linker can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Formation of the Difluorobenzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Modulating Receptors: The compound may interact with cell surface receptors, altering their signaling pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]ethanesulfonamide
  • N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide

Uniqueness

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide is unique due to the presence of both dimethyl and difluorobenzamide groups, which impart distinct chemical and biological properties. The difluorobenzamide moiety, in particular, enhances the compound’s stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c1-11-7-15-9-14(20(26)24-18(15)8-12(11)2)5-6-23-19(25)13-3-4-16(21)17(22)10-13/h3-4,7-10H,5-6H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHFWAQVBHWWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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